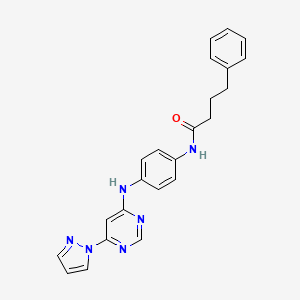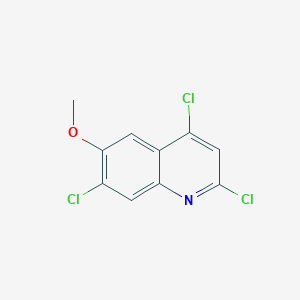
2,4,7-Trichloro-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives has been explored through various methods. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved using a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Another study reported the synthesis of 6-methoxyquinoline derivatives, where the reaction with dimethylamine in alcohol led to aminodehalogenation and nucleophilic substitution of methoxy groups . Additionally, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was performed through cyclization, nitrification, and chlorination, starting from 4-methoxyaniline .
Molecular Structure Analysis
The molecular structure of these quinoline derivatives has been characterized using various techniques. The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, and its X-ray powder diffraction pattern indicated an orthorhombic system . The structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated by X-ray crystallography, revealing an orthorhombic system with specific unit-cell parameters .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives includes a variety of reactions. For example, the reaction of 6-methoxyquinoline derivatives with dimethylamine solution resulted in both aminodehalogenation and nucleophilic substitution . In another study, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with various reagents led to the formation of different tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. The crystalline form of these compounds can be determined using X-ray diffraction techniques, as seen in the orthorhombic crystallization of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline and 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The biological activity of these compounds is also of interest, with 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acting as an effective inhibitor on the proliferation of a lung cancer cell line .
科学的研究の応用
Chemosensor for Metal Ions
2,4,7-Trichloro-6-methoxyquinoline and its derivatives have been studied for their potential as chemosensors. For instance, a related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, has shown selective responses to Cd2+ ions, indicating its potential for measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).
Fluorescence Studies
The fluorescence properties of compounds related to 2,4,7-Trichloro-6-methoxyquinoline have been a subject of research. For example, the absorption and fluorescence spectra of 6-methoxyquinoline, a structurally similar compound, have been studied, revealing insights into its basic properties and potential applications in fluorescence-based analysis (Schulman et al., 1974).
Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of compounds similar to 2,4,7-Trichloro-6-methoxyquinoline. For example, studies have explored the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, providing insights into the chemical behavior and potential applications of these compounds in various fields (Osborne & Miller, 1993).
Photoproduct Formation and Analysis
Investigations into the photochemical reactivity of compounds like 2,4,7-Trichloro-6-methoxyquinoline have been conducted. For instance, the photoreactivity of 4,7-dichloroquinoline has been studied, revealing the formation of highly fluorescent photoproducts upon irradiation, which could have applications in analytical chemistry (Fidanza & Aaron, 2010).
Quantum Chemical Calculations
Research also includes quantum chemical calculations of related compounds. For example, studies on 4-chloro-8-methoxyquinoline-2(1H)-one have provided detailed insights into its molecular structure and potential applications in antimicrobial studies (Murugavel et al., 2017).
Fluorescence Quenching Studies
The quenching of fluorescence of compounds like 6-methoxyquinoline has been studied, indicating potential applications in sensing technologies, such as detecting chloride ions in aqueous media (Mehata & Tripathi, 2002).
Safety and Hazards
The safety information for 2,4,7-Trichloro-6-methoxyquinoline indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,4,7-trichloro-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-9-2-5-6(11)4-10(13)14-8(5)3-7(9)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPTUUNZDXNGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1265883-06-4 |
Source


|
| Record name | 2,4,7-trichloro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

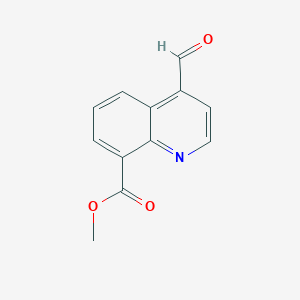
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)
![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)
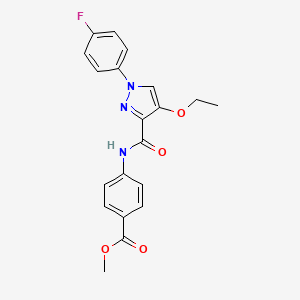
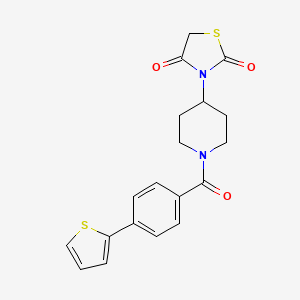
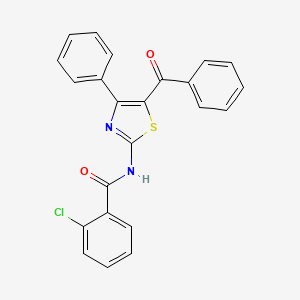



![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)
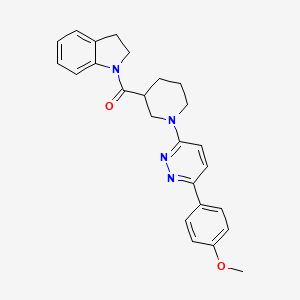
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
